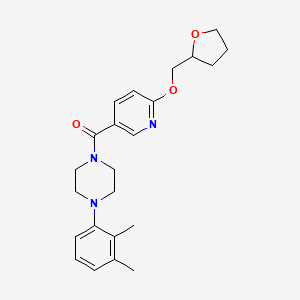![molecular formula C14H18F3N3O2 B2609287 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide CAS No. 1797823-58-5](/img/structure/B2609287.png)
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazole derivative with a trifluoromethyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group. The exact structure would depend on the specific arrangement and connectivity of these groups, which isn’t clear from the name alone .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and cyclization . The trifluoromethyl group is generally stable under a wide range of conditions .Applications De Recherche Scientifique
Synthesis and Characterization of Research Chemicals
Research has identified and characterized various research chemicals, including pyrazole-containing synthetic cannabinoids. These compounds are often found in powdered form or as adulterants in herbal preparations. Studies focus on their synthesis, analytical characterization, and potential pharmacological activities, highlighting the importance of accurate identification due to the mislabeling risks associated with research chemicals. The analytical characterization typically includes chromatographic, spectroscopic, and mass spectrometric methods (McLaughlin et al., 2016; Franz et al., 2017).
Nematocidal and Fungicidal Activity of Pyrazole Derivatives
Some studies explore the bioactivity of pyrazole derivatives, including their fungicidal and nematocidal properties. For instance, a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds demonstrated weak fungicidal but notable nematocidal activities against certain pests, indicating their potential use in agricultural applications (Zhao et al., 2017).
Advanced Synthesis Techniques for Heterocyclic Compounds
Research also delves into advanced synthetic techniques for producing heterocyclic compounds, including trifluoromethylated aromatic compounds. These studies demonstrate the utility of specific reactions, like the Diels–Alder reaction, for generating polysubstituted aromatic compounds with potential applications in pharmaceuticals and materials science (Kondratov et al., 2015).
Biological Evaluation of Pyrazole Derivatives
There's also a focus on the biological evaluation of pyrazole derivatives for various applications, including their anticancer and anti-inflammatory activities. These studies involve the synthesis of novel pyrazolopyrimidines and other pyrazole-based compounds, followed by screening for cytotoxicity against cancer cell lines and evaluating their potential as anti-inflammatory agents (Rahmouni et al., 2016).
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Mécanisme D'action
Mode of action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals, and it’s known to influence the electronic properties of the molecule .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used as fungicides , suggesting that it might interfere with pathways essential for fungal growth and reproduction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a trifluoromethyl group could potentially influence these properties, as fluorine atoms are known to increase the metabolic stability of pharmaceuticals .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of this compound’s action might be. Given its potential use as a fungicide , it might inhibit the growth and reproduction of certain fungi.
Propriétés
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)12-10-8-22-7-4-11(10)20(19-12)6-5-18-13(21)9-2-1-3-9/h9H,1-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFHIGDSUHSDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C3=C(COCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide](/img/structure/B2609204.png)

![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)
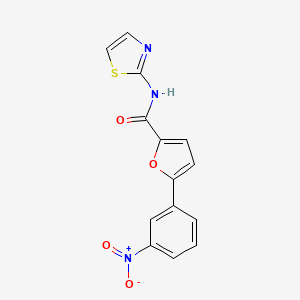
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide](/img/structure/B2609212.png)
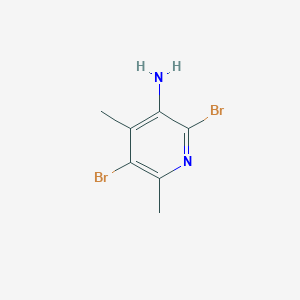
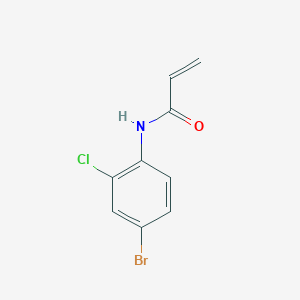

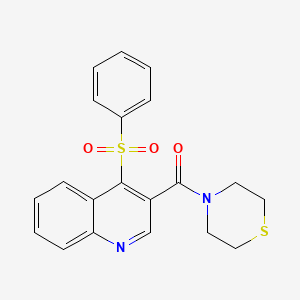
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2609220.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)
![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)
